Aminoethyl-SS-propionic acid

Overview

Description

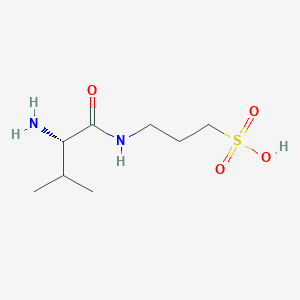

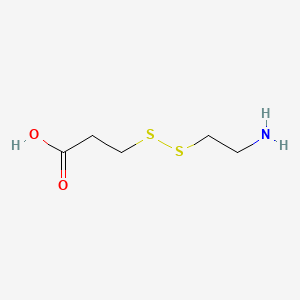

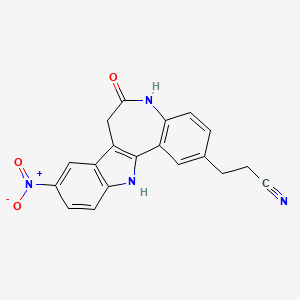

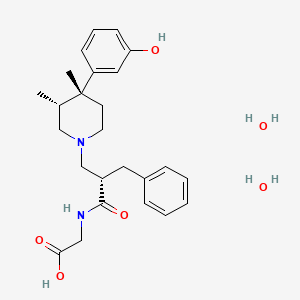

Aminoethyl-SS-propionic acid is a cleavable disulfide linker . It has been used in the synthesis of antibody-drug conjugates (ADCs) containing the antibody trastuzumab and a membrane-impermeable cytotoxin . This compound contains a terminal amine and carboxylic acid group . The disulfide bonds can be cleaved using Dithiothreitol (DTT) reagent .

Synthesis Analysis

Aminoethyl-SS-propionic acid is used in the synthesis of antibody-drug conjugates (ADCs) . The terminal amine can be reacted with carboxylic acid, activated NHS esters, and other carbonyl compounds .

Molecular Structure Analysis

The molecular formula of Aminoethyl-SS-propionic acid is C5H11NO2S2 . The InChI code is InChI=1S/C5H11NO2S2/c6-2-4-10-9-3-1-5(7)8/h1-4,6H2,(H,7,8) .

Chemical Reactions Analysis

Aminoethyl-SS-propionic acid is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The disulfide bonds can be cleaved using Dithiothreitol (DTT) reagent .

Physical And Chemical Properties Analysis

Aminoethyl-SS-propionic acid is a solid substance . It has a molecular weight of 181.3 . It has a solubility of 16 mg/ml in DMF, 11 mg/ml in DMSO, and 5 mg/ml in PBS (pH 7.2) .

Scientific Research Applications

Application in Cancer Research

- Scientific Field : Cancer Research

- Summary of the Application : Aminoethyl-SS-propionic acid is used as a cleavable disulfide linker in the synthesis of antibody-drug conjugates (ADCs). These ADCs contain the antibody trastuzumab and a membrane-impermeable cytotoxin .

- Methods of Application : The terminal amine of Aminoethyl-SS-propionic acid can be reacted with carboxylic acid, activated NHS esters, and other carbonyl compounds . The disulfide bonds can be cleaved using Dithiothreitol (DTT) reagent .

- Results or Outcomes : The ADCs inhibit HER2 dimerization and induce cytotoxicity in HER2-positive breast cancer cells .

Application in Biotechnology

- Scientific Field : Biotechnology

- Summary of the Application : Propionic acid and its derivatives, such as Aminoethyl-SS-propionic acid, are considered “Generally Recognized As Safe” food additives. They are used as anti-microbial and anti-inflammatory agents, herbicides, and artificial flavors in diverse industrial applications .

- Methods of Application : Propionic acid is produced via biological pathways using Propionibacterium and some anaerobic bacteria . Recent technologies such as employment of co-culture, genetic and metabolic engineering, immobilization technique, and efficient bioreactor systems are used .

- Results or Outcomes : Propionic acid and its salts have been used as food additives to control the contamination of food by microorganisms such as Salmonella spp., Escherichia coli O157:H7, and Listeria monocytogenes during pre- and post-harvesting of food products .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(2-aminoethyldisulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S2/c6-2-4-10-9-3-1-5(7)8/h1-4,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMFDEBVQNRZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409367 | |

| Record name | Propanoic acid, 3-[(2-aminoethyl)dithio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminoethyl-SS-propionic acid | |

CAS RN |

15579-00-7 | |

| Record name | Propanoic acid, 3-[(2-aminoethyl)dithio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methoxy}propanoic acid](/img/structure/B1664810.png)